![molecular formula C8H5Cl3N2O3 B5790410 2,2,2-trichloro-N-(3-nitrophenyl)acetamide CAS No. 56177-38-9](/img/structure/B5790410.png)
2,2,2-trichloro-N-(3-nitrophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds like 2,2-dichloro-N-(3-nitrophenyl)acetamide and its structural similarities with 2,2,2-trichloro-N-(3-nitrophenyl)acetamide have been documented. These processes often involve intermolecular hydrogen bonds forming chains along specific crystal axes, indicating a standard approach in synthesizing such chlorinated acetamides (Gowda et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied, showing that the conformation of the N-H bond is crucial for the compound's properties. For example, in 2,2-dichloro-N-(3-nitrophenyl)acetamide, the N—H bond's conformation is anti to the meta-nitro group, which is a common trait among acetanilides, indicating structural consistency across this chemical class. This structural aspect influences the compound's reactivity and interactions (Gowda et al., 2008).
Chemical Reactions and Properties
The presence of substituents like the nitro group in the phenyl ring of such acetamides significantly affects their chemical reactions and properties. For instance, the effect of substituents on the crystal structures of N-(substitutedphenyl)-2,2,2-trichloroacetamides has been examined, showcasing how electron-withdrawing groups and chlorination influence bond lengths and angles, thereby affecting the compound's chemical behavior (Gowda et al., 2000).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, have been a focal point of study. The analyses reveal how these properties are influenced by various substituents and the overall molecular configuration, highlighting the compound's stability and interaction potential within different environments.
Chemical Properties Analysis
Chemical properties, particularly the ability to form hydrogen bonds, play a significant role in determining the compound's reactivity and its interactions with other molecules. Studies show that these acetamides can engage in various intermolecular interactions, which are crucial for understanding their behavior in chemical reactions and potential applications.
Mechanism of Action
Mode of Action
It is known that in the crystal structure of the compound, n—h…o and c—h…o hydrogen bonds link the molecules into chains running parallel to the b axis . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ structure or function.
Pharmacokinetics
The compound’s molecular weight is 162.402 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
properties
IUPAC Name |
2,2,2-trichloro-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O3/c9-8(10,11)7(14)12-5-2-1-3-6(4-5)13(15)16/h1-4H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNCEWXJBYZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204721 |
Source
|
Record name | Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56177-38-9 |
Source
|
Record name | Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2,2,2-trichloro-N-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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